molecular formula C15H10N2O4 B1276887 3-Amino-2-benzoyl-6-nitrobenzofuran CAS No. 351003-27-5

3-Amino-2-benzoyl-6-nitrobenzofuran

Cat. No. B1276887
M. Wt: 282.25 g/mol
InChI Key: VBCOORLNGQAWSF-UHFFFAOYSA-N
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Description

3-Amino-2-benzoyl-6-nitrobenzofuran is a compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The compound is characterized by the presence of an amino group, a benzoyl group, and a nitro group on the benzofuran skeleton. Although the specific compound is not directly synthesized or characterized in the provided papers, the general methods and reactions described could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the fused ring system followed by functional group modifications. For instance, the synthesis of 2,3-dimethylbenzofurans was achieved through the cyclization of aryloxybutanones using polyphosphoric acid or sulfuric acid, followed by reduction to obtain the corresponding aminobenzofurans . Similarly, the synthesis of amino-substituted iridabenzofurans was performed by reducing nitro-substituted precursors with zinc and hydrochloric acid . These methods suggest that the synthesis of 3-amino-2-benzoyl-6-nitrobenzofuran could potentially involve a similar cyclization step to form the benzofuran core, followed by nitration and subsequent introduction of the amino and benzoyl groups.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of substituents around the fused ring system. The position of substituents can significantly influence the chemical and physical properties of the compound. For example, the position of the nitro group in dibenzofurans was established through X-ray crystallography, which is a common technique for determining the precise molecular structure of such compounds . The planarity of the benzofuran ring system, as observed in the structure of aminonitrobenzodifuroxan, suggests that 3-amino-2-benzoyl-6-nitrobenzofuran may also exhibit a planar structure, which could affect its reactivity .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on the nature of their substituents. The amino group can participate in reactions such as N-functionalization, leading to the formation of amides, imides, or sulfonamides . The nitro group can be involved in electrophilic substitution reactions or can be reduced to an amino group, which can further undergo acylation . The presence of both amino and nitro groups in 3-amino-2-benzoyl-6-nitrobenzofuran suggests that it could be a versatile intermediate for the synthesis of a wide range of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of their substituents. For example, the melting point of aminonitrobenzodifuroxan was reported, which is an important physical property for the characterization of such compounds . The presence of electron-withdrawing (nitro) and electron-donating (amino) groups in 3-amino-2-benzoyl-6-nitrobenzofuran would affect its electron distribution, acidity, basicity, and overall reactivity. These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Kawase et al. (1971) explored alternative synthesis routes for nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran. This research is relevant as it provides insights into the synthetic pathways that can be applied to compounds like 3-Amino-2-benzoyl-6-nitrobenzofuran, demonstrating its potential in the field of organic synthesis and chemical research (Kawase, Takata, & Hikishima, 1971).

Medicinal Chemistry and Drug Design

  • Frogley et al. (2018) describe the synthesis of amino-substituted fused-ring metallabenzenes. This research illustrates the potential of compounds like 3-Amino-2-benzoyl-6-nitrobenzofuran in the development of new molecules with potential pharmacological applications (Frogley, Perera, & Wright, 2018).

Analytical Chemistry

  • Begala et al. (2021) report a method for identifying and differentiating 3-aroylbenzofurans in crude reaction mixtures, highlighting the importance of compounds like 3-Amino-2-benzoyl-6-nitrobenzofuran in analytical chemistry, particularly in the identification of complex organic mixtures (Begala, Mancinelli, Quezada, & Delogu, 2021).

Biological Activities

  • Taha et al. (2016) synthesized derivatives of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles and evaluated their α-glucosidase inhibitory activities. This study indicates the potential use of 3-Amino-2-benzoyl-6-nitrobenzofuran derivatives in the development of new therapeutic agents for diseases like hyperglycemia (Taha, Ismail, Imran, Wadood, Rahim, Saad, Khan, & Nasir, 2016).

properties

IUPAC Name

(3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-13-11-7-6-10(17(19)20)8-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOORLNGQAWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407920
Record name 3-Amino-2-benzoyl-6-nitrobenzofuran
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-benzoyl-6-nitrobenzofuran

CAS RN

351003-27-5
Record name (3-Amino-6-nitro-2-benzofuranyl)phenylmethanone
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Record name 3-Amino-2-benzoyl-6-nitrobenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-benzoyl-6-nitrobenzofuran
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